molecular formula C5H12ClNO2 B6216603 rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis CAS No. 2742623-66-9

rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis

Cat. No.: B6216603
CAS No.: 2742623-66-9
M. Wt: 153.61 g/mol
InChI Key: AKIOTUXCRWQPJG-JEVYUYNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The presence of both hydroxyl and methyl groups on the pyrrolidine ring makes it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, typically involves the construction of the pyrrolidine ring followed by the introduction of the hydroxyl and methyl groups. One common method involves the use of starting materials such as 1-methylpyrrolidine and diol precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

For example, oxidation can yield ketones, while reduction can produce alcohols with different stereochemistry .

Scientific Research Applications

Rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, involves its interaction with specific molecular targets in biological systems. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, influencing metabolic pathways and cellular processes. This selective binding is crucial for its potential therapeutic effects, such as modulating glucose metabolism and lipid profiles .

Comparison with Similar Compounds

Similar Compounds

  • Rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis
  • Rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis
  • Rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis

Uniqueness

Rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis, stands out due to its specific stereochemistry and the presence of both hydroxyl and methyl groups on the pyrrolidine ring. This unique structure allows for selective interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-aspartic acid", "methylamine", "sodium cyanoborohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "1. L-aspartic acid is converted to its methyl ester by treatment with excess methanol and sulfuric acid.", "2. The methyl ester is then reacted with methylamine in the presence of sodium cyanoborohydride to form the corresponding methylamide.", "3. The methylamide is then treated with hydrochloric acid to form the hydrochloride salt.", "4. The resulting salt is then reacted with sodium hydroxide to form the free base.", "5. The free base is then acetylated with acetic anhydride to form the N-acetyl derivative.", "6. The N-acetyl derivative is then treated with sodium bicarbonate to form the racemic mixture of the target compound.", "7. The racemic mixture is then separated into its individual enantiomers using chiral chromatography or other methods." ] }

CAS No.

2742623-66-9

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(3S,4R)-1-methylpyrrolidine-3,4-diol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-6-2-4(7)5(8)3-6;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;

InChI Key

AKIOTUXCRWQPJG-JEVYUYNZSA-N

Isomeric SMILES

CN1C[C@H]([C@H](C1)O)O.Cl

Canonical SMILES

CN1CC(C(C1)O)O.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.